

4-Methoxy-2,5-dimethylbenzoic acid CAS number 58106-26-6 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-2,5-dimethylbenzoic acid

Cat. No.: B1302517

[Get Quote](#)

An In-depth Technical Guide to **4-Methoxy-2,5-dimethylbenzoic Acid** (CAS: 58106-26-6)

This technical guide provides a comprehensive overview of the chemical and physical properties, potential experimental protocols, and analytical workflows for **4-Methoxy-2,5-dimethylbenzoic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties and Data

4-Methoxy-2,5-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of a methoxy group and two methyl groups on the benzoic acid scaffold influences its electronic properties, steric hindrance, and overall reactivity, making it a subject of interest in organic synthesis.

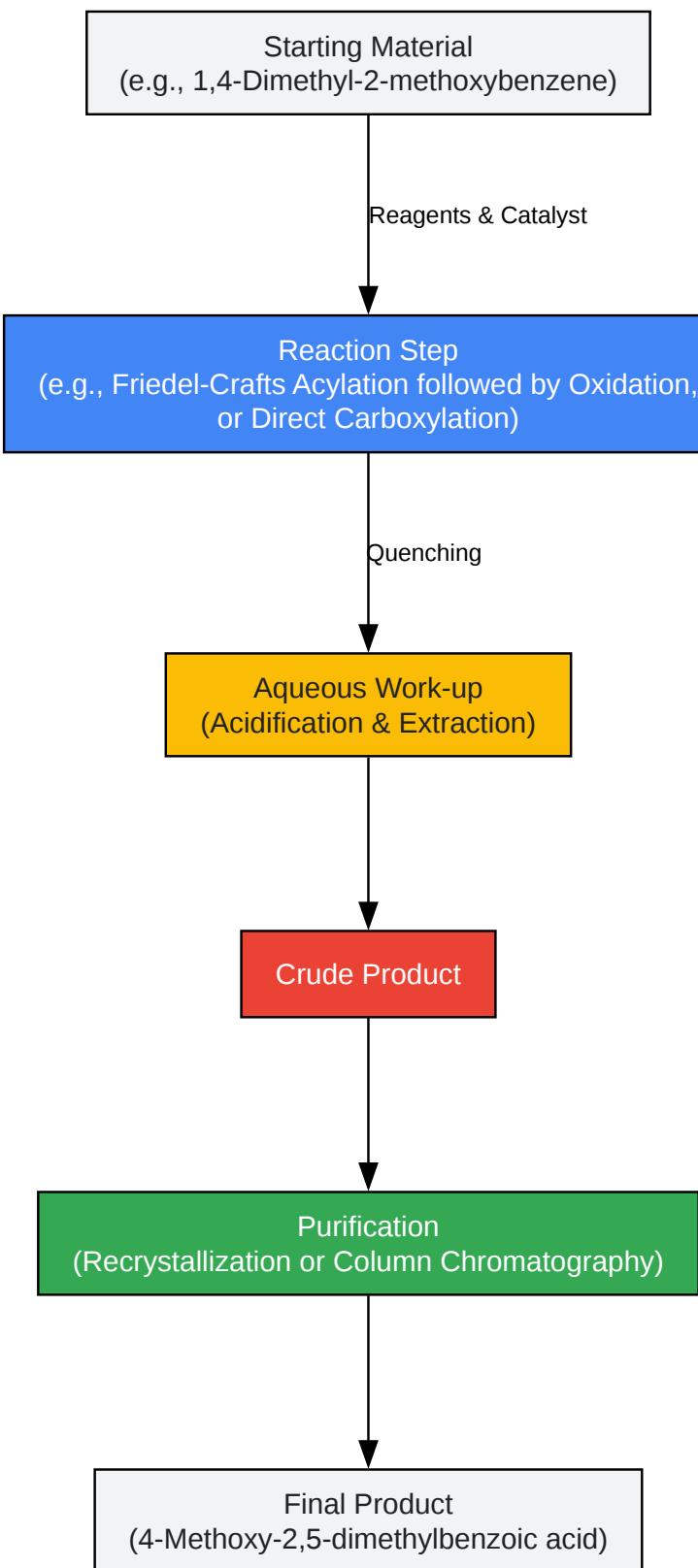
Physicochemical and Structural Data

The following table summarizes the key quantitative data available for **4-Methoxy-2,5-dimethylbenzoic acid**.

Property	Value	Source(s)
CAS Number	58106-26-6	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1] [2]
Molecular Weight	180.203 g/mol	[1] [2] [4]
Exact Mass	180.079 Da	[1]
Physical State	Solid	[2] [3]
Melting Point	166-168 °C	[4]
Purity	95% - 98%	[2] [4] [5]
Topological Polar Surface Area	46.5 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]
IUPAC Name	4-methoxy-2,5-dimethylbenzoic acid	[2]
InChI Key	WXUIIXMXEZFZKIBM-UHFFFAOYSA-N	[2]
Canonical SMILES	COC1=CC(C)=C(C(=O)O)C=C1	[2]
MDL Number	MFCD01194285	[2] [3] [4]

Safety and Handling Information

General safety precautions for handling similar chemical compounds are outlined below. Users must consult the specific Safety Data Sheet (SDS) for detailed information.


Hazard Information	Precautionary Measures
Health Hazards	May cause skin and serious eye irritation.[6] May be harmful if swallowed or inhaled.[7]
Handling	Wash hands thoroughly after handling.[6][8] Avoid breathing dust.[8] Use in a well-ventilated area.[8]
Personal Protective Equipment	Wear protective gloves, clothing, and eye/face protection.[6][8]
Storage	Store in a cool, dry, and well-ventilated place.[3] [8] Keep container tightly closed.[8] Store locked up.[7]
Incompatible Materials	Strong oxidizing agents.[7][8]
Disposal	Dispose of contents/container to an approved waste disposal plant.[7][8]

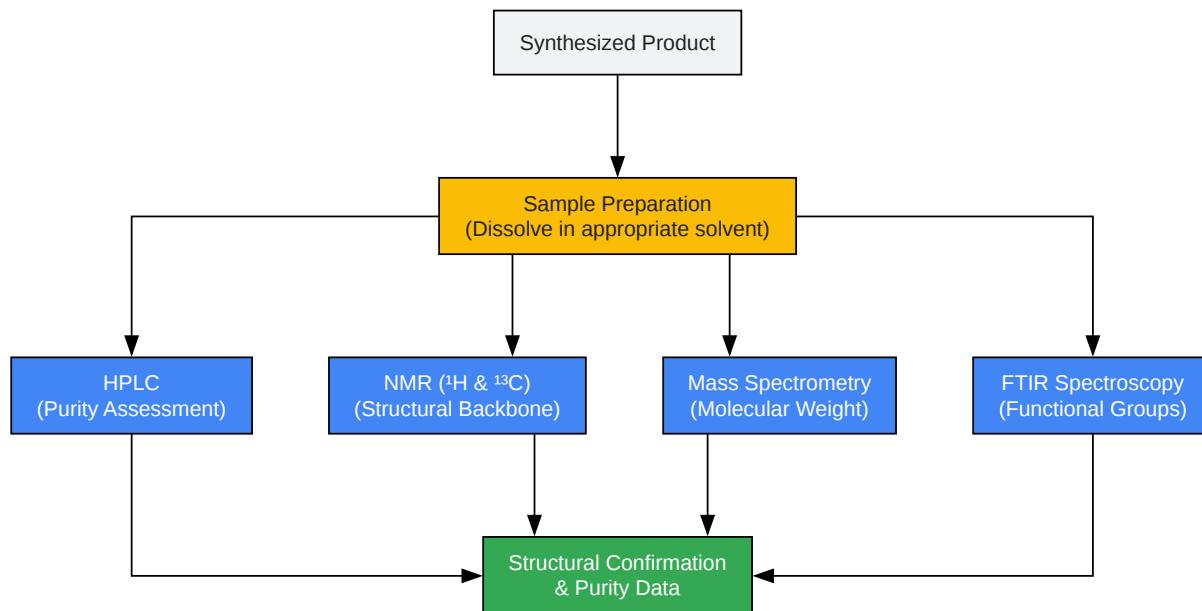
Experimental Protocols

While specific, validated experimental protocols for **4-Methoxy-2,5-dimethylbenzoic acid** are not detailed in the provided search results, the following sections describe generalized methodologies based on standard organic chemistry practices for similar benzoic acid derivatives.[9][10][11][12]

Plausible Synthesis Workflow

A common method for the synthesis of benzoic acid derivatives involves the carboxylation of an appropriate aromatic precursor. The following diagram illustrates a general workflow for such a synthesis.

[Click to download full resolution via product page](#)


Caption: A general workflow for the synthesis of **4-Methoxy-2,5-dimethylbenzoic acid**.

Methodology Detail:

- **Reaction:** The synthesis could be initiated from 1,4-dimethyl-2-methoxybenzene. A potential route is a Friedel-Crafts acylation to introduce a carbonyl group, followed by an oxidation reaction (e.g., haloform reaction) to convert the acetyl group into a carboxylic acid. Alternatively, direct carboxylation using a strong base (like an organolithium reagent) and carbon dioxide could be employed.
- **Work-up:** The reaction mixture is typically quenched with water. The aqueous layer is then acidified (e.g., with 1N HCl) to a pH of ~1 to protonate the carboxylate salt, causing the carboxylic acid to precipitate.^[11] The product is then extracted into an organic solvent like ethyl acetate.
- **Purification:** The extracted crude product is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.^[11] The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure **4-Methoxy-2,5-dimethylbenzoic acid**.

Analytical Workflow for Structural Confirmation and Purity

Post-synthesis, a multi-technique approach is essential for unambiguous structural identification and purity assessment.^[12]

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of the synthesized compound.

Methodology Detail:

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment.[\[10\]](#)
 - Principle: The sample is passed through a column (e.g., C18) with a mobile phase. Separation is based on the analyte's partitioning between the mobile and stationary phases.
 - Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a known concentration.[\[10\]](#)

- Conditions: A typical mobile phase would be a gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). Detection is commonly done with a UV detector. The pH should be kept low (e.g., 2.5-3.0) to ensure the carboxylic acid is in its neutral form.[13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. [12][14]
 - Principle: Nuclei (¹H, ¹³C) in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing the chemical environment of each atom.
 - Sample Preparation: Dissolve 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]
 - Expected ¹H NMR Signals: Distinct signals are expected for the carboxylic acid proton (broad singlet, δ 10-13 ppm), two aromatic protons, the methoxy protons (singlet), and two methyl group protons (singlets).[14]
 - Expected ¹³C NMR Signals: Will show unique signals for each carbon atom, including the carbonyl carbon, aromatic carbons, methoxy carbon, and methyl carbons.[12]
- Mass Spectrometry (MS): Confirms molecular weight.[12]
 - Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing the molecular weight and fragmentation patterns.
 - Method: Techniques like Electrospray Ionization (ESI) can be used to obtain the mass of the molecular ion [M-H]⁻ or [M+H]⁺.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups.[12]
 - Principle: The sample absorbs infrared radiation at characteristic wavelengths, corresponding to the vibrational frequencies of its functional groups.
 - Expected Bands: Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch, C-O stretches from the ether and acid, and aromatic C-H and C=C bonds are expected.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 58106-26-6 | 4-Methoxy-2,5-dimethylbenzoic acid: In Stock [parkwayscientific.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 4-Methoxy-2,5-dimethylbenzoic acid | 58106-26-6 [sigmaaldrich.com]
- 4. CAS 58106-26-6 | 2721-1-16 | MDL MFCD01194285 | 2,5-Dimethyl-4-methoxybenzoic acid | SynQuest Laboratories [synquestlabs.com]
- 5. 58106-26-6 Cas No. | 4-Methoxy-2,5-dimethylbenzoic acid | Apollo [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 4-Methoxy-2,5-dimethylbenzoic acid | 58106-26-6 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [4-Methoxy-2,5-dimethylbenzoic acid CAS number 58106-26-6 properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302517#4-methoxy-2-5-dimethylbenzoic-acid-cas-number-58106-26-6-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com